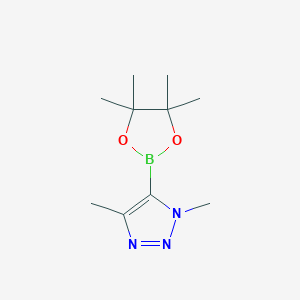

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H18BN3O2 and its molecular weight is 223.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole (CAS No. 1047644-76-7) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound involves the reaction of 1H-1,2,3-triazole derivatives with boron-containing reagents. The general synthetic route includes the use of tetrahydrofuran as a solvent and various coupling agents to facilitate the formation of the triazole ring. The compound can be synthesized by reacting 1,4-dimethyl-1H-pyrazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions to yield the desired product with moderate to high yields .

Inhibition of Carbonic Anhydrase-II

Recent studies have highlighted the inhibitory potential of various triazole derivatives against carbonic anhydrase-II (CA-II), an enzyme implicated in numerous physiological processes and pathological conditions. The synthesized triazole analogs exhibited moderate inhibition with IC50 values ranging from 13.8 µM to 35.7 µM. Notably, compounds with specific structural features showed enhanced activity due to their ability to interact effectively with the active site of CA-II .

Table 1: Inhibitory Activity of Triazole Derivatives on Carbonic Anhydrase-II

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 9a | 13.8 | Most potent |

| 9e | 18.1 | Significant activity |

| 9d | 20.7 | Moderate activity |

| 9c | 21.5 | Moderate activity |

| 9b | 25.1 | Moderate activity |

| 9f | 26.6 | Moderate activity |

| 9h | 32.3 | Lower activity |

| 9j | 35.7 | Lowest activity |

Molecular docking studies suggest that the triazole moiety interacts with key residues in the active site of CA-II. Specifically, hydrogen bonds and hydrophobic interactions stabilize the binding of these compounds within the enzyme's active site. Key residues such as Thr199 and Zn ions play crucial roles in this stabilization process .

Case Studies

A study published in Frontiers in Chemistry evaluated a series of triazole derivatives for their inhibitory effects on CA-II. The findings indicated that structural modifications significantly influence biological activity. For instance, incorporating polar groups into the phenyl ring enhanced binding affinity and inhibition efficacy .

Another investigation focused on the broader implications of triazole compounds in medicinal chemistry, revealing their potential as therapeutic agents against various diseases including glaucoma and some forms of cancer due to their enzyme inhibition properties .

科学的研究の応用

Applications in Medicinal Chemistry

- Anticancer Activity : Research has indicated that triazole derivatives can exhibit anticancer properties. The incorporation of the dioxaborolane group may enhance the bioavailability and efficacy of these compounds against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms .

- Antimicrobial Properties : Compounds containing triazole rings are known for their antimicrobial activity. The unique electronic properties imparted by the dioxaborolane moiety may improve the interaction with microbial enzymes or receptors, leading to enhanced antimicrobial efficacy .

- Drug Delivery Systems : The compound's ability to form stable complexes with metal ions can be exploited in drug delivery applications. By modifying its structure, it can be used to create nanoparticles that encapsulate therapeutic agents for targeted delivery .

Applications in Materials Science

- Polymer Chemistry : The compound can serve as a cross-linking agent in polymer synthesis. Its boron content allows it to form strong covalent bonds with polymer chains, enhancing the mechanical properties of the resultant materials .

- Sensors : Due to its unique chemical properties, this compound can be utilized in the development of chemical sensors. The triazole moiety can interact with specific analytes, allowing for selective detection and quantification .

Applications in Agricultural Chemistry

- Pesticide Development : The incorporation of 1H-triazole motifs into pesticide formulations has been shown to enhance activity against pests while reducing toxicity to non-target organisms. The dioxaborolane group may also contribute to improved solubility and stability in agricultural formulations .

- Fungicides : Similar triazole compounds are widely used as fungicides due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. The addition of a boron-containing group could potentially enhance the fungicidal activity and broaden the spectrum of control .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various triazole derivatives on breast cancer cell lines. The results indicated that compounds similar to 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole showed significant cytotoxicity at low concentrations compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated that modifications involving the dioxaborolane group led to increased inhibition zones compared to controls lacking this moiety.

特性

IUPAC Name |

1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BN3O2/c1-7-8(14(6)13-12-7)11-15-9(2,3)10(4,5)16-11/h1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXUJFWHQHUFPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=NN2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627933-42-9 |

Source

|

| Record name | 1,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。